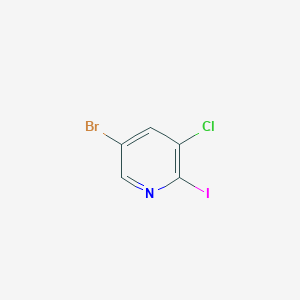
1-(3-ethoxyphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxyphenyl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and therapeutic applications. It is known for its unique structure, which includes an ethoxy group attached to a phenyl ring, and an amine group, making it a versatile compound in synthetic chemistry.
Preparation Methods
The synthesis of 1-(3-ethoxyphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-ethoxybenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Chemical Reactions Analysis
1-(3-ethoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(3-ethoxyphenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-ethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-ethoxyphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-methoxyphenyl)methanamine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-chlorophenyl)methanamine hydrochloride: Contains a chlorine atom instead of an ethoxy group.
1-(3-fluorophenyl)methanamine hydrochloride: Contains a fluorine atom instead of an ethoxy group.
These compounds share similar chemical properties but differ in their specific reactivity and biological activities, highlighting the unique aspects of this compound .
Properties
CAS No. |
91239-96-2 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



